3-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-5-(2-PHENYLETHYL)-5H-[1,2,4]TRIAZINO[5,6-B]INDOLE
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Overview
Description
3-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-5-(2-PHENYLETHYL)-5H-[1,2,4]TRIAZINO[5,6-B]INDOLE is a complex organic compound that belongs to the class of triazinoindoles. This compound is characterized by its unique structure, which includes a triazinoindole core substituted with a chlorophenylmethylsulfanyl group and a phenylethyl group. The compound’s structure imparts specific chemical and physical properties that make it of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-5-(2-PHENYLETHYL)-5H-[1,2,4]TRIAZINO[5,6-B]INDOLE typically involves multi-step organic reactions. The process begins with the preparation of the triazinoindole core, followed by the introduction of the chlorophenylmethylsulfanyl and phenylethyl groups through nucleophilic substitution and coupling reactions. Common reagents used in these reactions include chlorinating agents, sulfur-containing compounds, and various catalysts to facilitate the reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
3-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-5-(2-PHENYLETHYL)-5H-[1,2,4]TRIAZINO[5,6-B]INDOLE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the cleavage of the sulfanyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a diverse range of derivatives.
Scientific Research Applications
3-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-5-(2-PHENYLETHYL)-5H-[1,2,4]TRIAZINO[5,6-B]INDOLE has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research explores its potential as a therapeutic agent due to its unique chemical structure and biological activity.
Industry: The compound is used in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 3-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-5-(2-PHENYLETHYL)-5H-[1,2,4]TRIAZINO[5,6-B]INDOLE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, making it a potential anticancer agent. The exact molecular targets and pathways are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-Chlorophenyl)-5-methylisoxazole-4-carbonyl chloride
- 3-(2-Chlorophenyl)propan-1-amine
- Prothioconazole
Uniqueness
Compared to similar compounds, 3-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-5-(2-PHENYLETHYL)-5H-[1,2,4]TRIAZINO[5,6-B]INDOLE stands out due to its unique triazinoindole core and the specific substituents attached to it. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
3-[(2-chlorophenyl)methylsulfanyl]-5-(2-phenylethyl)-[1,2,4]triazino[5,6-b]indole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19ClN4S/c25-20-12-6-4-10-18(20)16-30-24-26-23-22(27-28-24)19-11-5-7-13-21(19)29(23)15-14-17-8-2-1-3-9-17/h1-13H,14-16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBELRPWZPHWBAR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C3=CC=CC=C3C4=C2N=C(N=N4)SCC5=CC=CC=C5Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19ClN4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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